molecular formula C5H2Cl2N2O B152530 3,5-Dichloropyrazine-2-carbaldehyde CAS No. 136866-27-8

3,5-Dichloropyrazine-2-carbaldehyde

Cat. No. B152530
M. Wt: 176.99 g/mol
InChI Key: MFMMFTVFMSLGAM-UHFFFAOYSA-N
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Description

The compound 3,5-Dichloropyrazine-2-carbaldehyde is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated. For instance, pyrazine derivatives are known for their potential in various chemical reactions and biological activities, as seen in the synthesis of pyrazolo[3,4-d]pyrimidines from related carbaldehydes and the study of pyrazine dicarbaldehydes .

Synthesis Analysis

The synthesis of related pyrazine compounds involves various methods, including microwave-induced synthesis, which is a time-efficient and solvent-free approach. For example, the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under microwave conditions is described, highlighting the efficiency of this method . Similarly, a two-step synthesis of pyrazine dicarbaldehydes has been reported, involving the transformation of dimethylpyrazines and subsequent oxidation .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can be substituted with various functional groups. The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, reveals that the aldehydic fragment is almost coplanar with the pyrazole ring, indicating the planarity of such compounds . This structural information is crucial for understanding the reactivity and interaction of these molecules.

Chemical Reactions Analysis

Pyrazine derivatives undergo a range of chemical reactions, often facilitated by their aldehyde functional group. The reactivity of such compounds can lead to the formation of hydrazones or other heterocyclic structures when reacted with hydrazine or diamines . The presence of substituents on the pyrazine ring can significantly influence the chemical behavior and the outcome of reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be deduced from their molecular structure and substituents. For instance, the infrared spectrum and optical properties of a fluorophenyl-substituted pyrazole carbaldehyde have been studied, revealing insights into the vibrational frequencies and potential energy distribution within the molecule . Additionally, the molecular electrostatic potential map indicates regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks, respectively . These properties are essential for predicting the behavior of these compounds in various environments and their potential applications in materials science or pharmaceuticals.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via Vilsmeier–Haack reaction, are used in creating chalcone analogues and dipyrazolopyridines (Quiroga et al., 2010).
    • The synthesis and molecular structures of reduced 3,4'-bipyrazoles from a simple pyrazole precursor, involving various acetophenones and hydrazine, showcase the compound's utility in creating complex molecular structures (Cuartas et al., 2017).
  • Regioselective Nucleophilic Aromatic Substitution Reactions

    • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines highlight the compound's role in understanding differences in regioselectivity, with implications for designing specific chemical syntheses (Scales et al., 2013).
  • Synthesis Under Special Conditions

    • The synthesis of pyrazolo[3,4-d]pyrimidines using microwave-induced reactions demonstrates the adaptability of 3,5-dichloropyrazine-2-carbaldehyde in different synthesis environments, offering efficient and rapid production methods (Quiroga et al., 2008).
    • Ultrasonics-promoted synthesis of 5-(Pyrazol-4-yl)-4,5-dihydropyrazoles derivatives showcases innovative techniques in chemical synthesis, where this compound serves as a key intermediate (Trilleras et al., 2013).
  • Structural Characterization and Crystallography

    • Analysis of crystal structures of N-Substituted Pyrazolines, with 3,5-dichloropyrazine-2-carbaldehyde as a precursor, contributes to our understanding of molecular geometries and interactions in solid states (Loh et al., 2013).
  • Formation of Metal Complexes

    • Research on diorganotin(IV) complexes using pyrazine-2-carbaldehyde derivatives expands the scope of 3,5-dichloropyrazine-2-carbaldehyde in inorganic chemistry, particularly in the formation of metal-organic frameworks (Venkatraman et al., 2007).

Safety And Hazards

The safety information for “3,5-Dichloropyrazine-2-carbaldehyde” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It’s always important to refer to the MSDS for complete safety information .

Future Directions

I found a step in a synthesis process that uses "3,5-Dichloropyrazine-2-carbaldehyde" . The mixture was heated in a microwave for 30 min at 120°C . This suggests that “3,5-Dichloropyrazine-2-carbaldehyde” could be used in future research and development processes.

properties

IUPAC Name

3,5-dichloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMMFTVFMSLGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576993
Record name 3,5-Dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyrazine-2-carbaldehyde

CAS RN

136866-27-8
Record name 3,5-Dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To THF (200 mL) at −30° C. under N2 is added n-butyllithium (2.5 M in hexane, 8 mL, 20 mmol), followed by 2,2,6,6-tetramethylpiperidine (3.5 mL, 20.5 mmol). The mixture is warmed to room temperature and stirred at this temperature for 10 minutes. After the mixture is cooled to −78° C., 2,6-dichloropyrazine (2.5 g, 16.75 mmol) in THF (25 mL) is added and the mixture is stirred at this temperature for 1 hour. To the mixture is added ethyl formate (2 mL, 24.4 mmol) and the mixture is stirred at this temperature for an additional 2 hours. The reaction is quenched with saturated NH4Cl (25 mL), warmed to room temperature, and diluted with ethyl acetate (200 mL). The organic layer is separated and dried, and solvent removed. Column chromatography on silica gel (15% ethyl acetate in hexane) gives 2.4 g of 3,5-dichloro-pyrazine-2-carbaldehyde as an oil.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Scales, S Johnson, Q Hu, QQ Do, P Richardson… - Organic …, 2013 - ACS Publications
Differences in regioselectivity were observed during the S N Ar reaction of amines with unsymmetrical 3,5-dichloropyrazines. This study revealed that when the 2-position of the …
Number of citations: 24 pubs.acs.org
AM Taylor, BR Williams, F Giordanetto… - Journal of Medicinal …, 2023 - ACS Publications
Protein tyrosine phosphatase SHP2 mediates RAS-driven MAPK signaling and has emerged in recent years as a target of interest in oncology, both for treating with a single agent and …
Number of citations: 1 pubs.acs.org

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